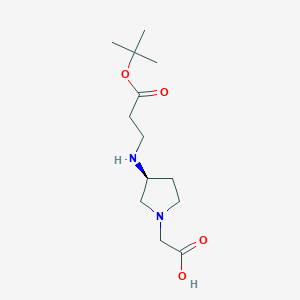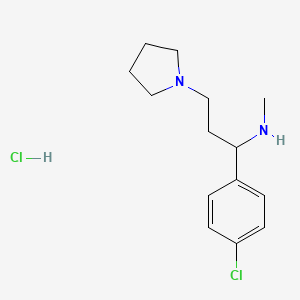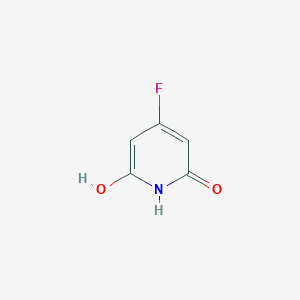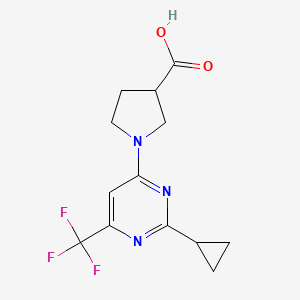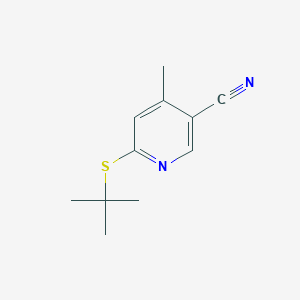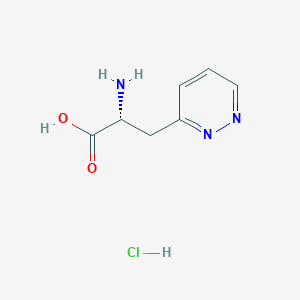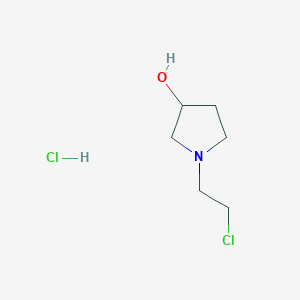
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO and a molecular weight of 186.08 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride involves several steps. One common method includes the reaction of pyrrolidine with 2-chloroethanol under acidic conditions to form the desired product . The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure high yield and purity. Industrial production methods often involve bulk custom synthesis and procurement to meet specific research needs .
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:
(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride: This compound has a similar structure but differs in its stereochemistry.
1-(2-Chloroethyl)pyrrolidine Hydrochloride: This compound lacks the hydroxyl group present in this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H13Cl2NO |
|---|---|
Molekulargewicht |
186.08 g/mol |
IUPAC-Name |
1-(2-chloroethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-2-4-8-3-1-6(9)5-8;/h6,9H,1-5H2;1H |
InChI-Schlüssel |
KNWSBTHIMMUGHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1O)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)


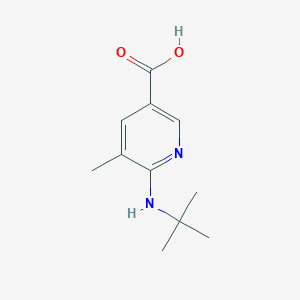
![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)

